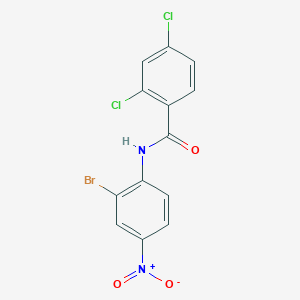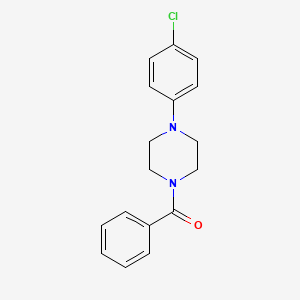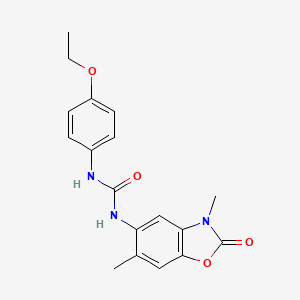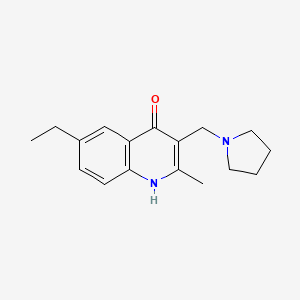![molecular formula C16H14ClNO3 B5129390 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical abbreviation CMPA, and it is a derivative of 4-chloroaniline. In
Mechanism of Action
The mechanism of action of CMPA is not well-understood, but it is believed to act through the inhibition of key enzymes and proteins involved in various biological processes. In cancer research, CMPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In bacterial research, CMPA has been shown to inhibit the activity of DNA gyrase, which is an essential protein involved in DNA replication.
Biochemical and Physiological Effects:
CMPA has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer research, CMPA has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the sensitivity of cancer cells to chemotherapy. In bacterial research, CMPA has been shown to have antibacterial activity against a range of gram-positive and gram-negative bacteria. In environmental science, CMPA has been shown to have low toxicity to non-target organisms, making it a potentially useful pesticide and herbicide.
Advantages and Limitations for Lab Experiments
CMPA has several advantages for lab experiments, including its well-established synthesis method, high purity, and stability. However, CMPA also has some limitations, including its low solubility in water and limited availability in some regions.
Future Directions
There are several potential future directions for research on CMPA. In medicinal chemistry, further studies are needed to explore the potential of CMPA as a drug candidate for the treatment of various diseases. In materials science, CMPA could be used as a building block for the synthesis of new materials with unique properties. In environmental science, more research is needed to explore the potential of CMPA as a pesticide and herbicide, as well as its potential impact on non-target organisms. Overall, CMPA has significant potential for scientific research and could lead to new discoveries and applications in various fields.
Synthesis Methods
CMPA can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with acetyl chloride to form N-acetyl-4-chloroaniline. This compound is then treated with phosgene to yield 4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate. The synthesis method of CMPA is well-established and has been optimized for large-scale production.
Scientific Research Applications
CMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, CMPA has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In materials science, CMPA has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, CMPA has been studied for its potential use as a pesticide and herbicide.
properties
IUPAC Name |
[4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-9-13(17)5-8-15(10)18-16(20)12-3-6-14(7-4-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTNDLNIZNTIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)


![6-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5129335.png)

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)


![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)